molecular formula C8H8BrNO2 B13498721 Methyl 3-bromo-2-methylisonicotinate

Methyl 3-bromo-2-methylisonicotinate

Cat. No.: B13498721
M. Wt: 230.06 g/mol
InChI Key: JKUUJZPAQWEEGE-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methylisonicotinate is a halogenated pyridine derivative featuring a methyl ester group at the 4-position, a bromo substituent at the 3-position, and a methyl group at the 2-position of the pyridine ring. The molecular formula is inferred as C₈H₈BrNO₂, with a molecular weight of approximately 230.06 g/mol.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

methyl 3-bromo-2-methylpyridine-4-carboxylate

InChI

InChI=1S/C8H8BrNO2/c1-5-7(9)6(3-4-10-5)8(11)12-2/h3-4H,1-2H3

InChI Key

JKUUJZPAQWEEGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-2-methylisonicotinate typically involves the bromination of 2-methylisonicotinic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The esterification is then achieved by reacting the brominated product with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-methylisonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

Methyl 3-bromo-2-methylisonicotinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting bacterial and fungal infections.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the synthesis of agrochemicals and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-methylisonicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may involve the inhibition of key bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-bromo-2-methylisonicotinate with key analogs, highlighting substituent positions, molecular properties, and inferred reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound Not available C₈H₈BrNO₂ 230.06 3-Bromo, 2-Methyl, 4-COOCH₃ High lipophilicity due to bromo and methyl groups; ester group enables hydrolysis
Methyl 2-bromoisonicotinate 26156-48-9 C₇H₆BrNO₂ 216.03 2-Bromo, 4-COOCH₃ Lower steric hindrance; bromo at 2-position may alter electronic ring properties
Ethyl 3-fluoro-2-methylisonicotinate 1260784-53-9 C₉H₁₀FNO₂ 183.18 3-Fluoro, 2-Methyl, 4-COOCH₂CH₃ Increased lipophilicity (ethyl ester); fluorine’s electronegativity enhances stability
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN 172.02 2-Bromo, 3-Methyl Simpler structure; lacks ester group, reducing polarity and hydrolysis potential
Methyl 3-amino-2-methoxyisonicotinate 173435-41-1 C₈H₁₀N₂O₃ 182.18 3-Amino, 2-Methoxy, 4-COOCH₃ Amino group enables hydrogen bonding; methoxy enhances solubility

Research Findings and Methodological Considerations

  • Virtual Screening: Structural similarity metrics (e.g., Tanimoto coefficients) emphasize that minor substituent changes (e.g., bromo → amino) significantly alter bioactivity, underscoring the need for precise analog selection in drug discovery .

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